Dihydroxyphenylene thiosulfonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71240-48-7 |
|---|---|
Molecular Formula |
C6H6O5S2 |
Molecular Weight |
222.2 g/mol |
IUPAC Name |
1,4-dihydroxy-2-sulfosulfanylbenzene |
InChI |
InChI=1S/C6H6O5S2/c7-4-1-2-5(8)6(3-4)12-13(9,10)11/h1-3,7-8H,(H,9,10,11) |
InChI Key |
LCXUEMRAQHEFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)SS(=O)(=O)O)O |
Origin of Product |
United States |
Historical Trajectory and Evolution of Research Focus on Poly Dihydroxyphenylene Thiosulfonates
The story of poly(dihydroxyphenylene) thiosulfonates is intrinsically linked with the development of the pharmaceutical agent known as Hypoxen. The foundational research on this polymer was conducted in the Soviet Union, with significant contributions from the Russian Military Medical Academy during the 1980s and 1990s. researchgate.net Initially registered under the name Olifen, the active substance, sodium poly(2,5-dihydroxyphenylene)-4-thiosulfonate, was developed as an antihypoxic agent to improve oxygen supply and reduce oxygen consumption under hypoxic conditions and significant physical loads. researchgate.net
The early research focus was, therefore, predominantly on its pharmacological applications. The polymer is described as a mixture of short oligomers of hydroquinone (B1673460), consisting of 2-6 monomeric units, with a single thiosulfonate group at the end of the chain. researchgate.net A Russian patent outlines a method for its synthesis, which involves the reaction of para-benzoquinone with sodium thiosulfate.
While the initial development was driven by its potential medical applications, the unique structure of the polymer, featuring a combination of a polyphenolic backbone and a reactive thiosulfonate group, has drawn interest from a chemical perspective. The polyphenolic structure is known for its antioxidant properties, while the thiosulfonate group is a versatile functional group in organic chemistry.
The evolution of research has seen a gradual, albeit limited, shift from a purely pharmacological focus to a broader interest in the chemical and biochemical properties of the polymer. However, detailed academic studies on the fundamental polymer chemistry, such as in-depth characterization of its molecular weight distribution, polymerization kinetics, and exploration of its potential in materials science, remain relatively scarce in publicly accessible international literature.
Interdisciplinary Significance in Chemical and Biochemical Sciences
Defining the Core Dihydroxyphenylene Unit and Thiosulfonate Moiety
The fundamental building block of the polymer is the dihydroxyphenylene unit, a derivative of hydroquinone. This aromatic ring is substituted with two hydroxyl (-OH) groups. Attached to this core is the thiosulfonate (-S-SO3-) moiety, a sulfur-containing functional group that imparts distinct chemical characteristics to the molecule. The sodium salt of this polymer, known as poly(2,5-dihydroxyphenylene)-4-thiosulfonic acid sodium salt, is the active substance in the drug Hypoxen. researchgate.net
Oligomeric and Polymeric Chain Length Distribution Analyses
Research has shown that poly(dihydroxyphenylene thiosulfonate) typically exists as a mixture of short polymers, or oligomers. These oligomeric chains are composed of 2 to 6 repeating dihydroxyphenylene units. researchgate.net A patent for a sodium salt of [poly-(2,5-dihydroxyphenylene)]-4-thiosulphuric acid describes the polymer as a mixture of monomers with a linear structure containing from 2 to 6 benzol nuclei. google.com The molecular mass of the polymer compound is reported to be in the range of 352 to 784. google.com
The general molecular formula for the sodium salt of the polymer is given as NaS₂C₁₂+₆nO₇+₂nH₁₀+₄n, where 'n' represents the number of repeating hydroquinone units, ranging from 2 to 6. google.com
Table 1: Interactive Data on Oligomeric Composition
| Number of Monomer Units (n) | Molecular Formula | Molecular Weight ( g/mol ) |
| 2 | NaS₂C₂₄H₁₈O₁₁ | 576.49 |
| 3 | NaS₂C₃₀H₂₂O₁₃ | 684.59 |
| 4 | NaS₂C₃₆H₂₆O₁₅ | 792.69 |
| 5 | NaS₂C₄₂H₃₀O₁₇ | 900.79 |
| 6 | NaS₂C₄₈H₃₄O₁₉ | 1008.89 |
Note: The molecular weights are calculated based on the provided general formula and may vary slightly depending on the specific isomeric form.
Positional Isomerism of Sulfonate and Hydroxyl Groups within the Polymeric Framework
The precise arrangement of the sulfonate and hydroxyl groups on the phenylene rings can lead to positional isomerism. While the primary structure is understood to be poly(2,5-dihydroxyphenylene)-4-thiosulfonic acid, the synthesis method, which involves the interaction of para-benzoquinone and sodium thiosulfate, could potentially result in variations in the substitution pattern on the aromatic rings. google.com The ratio of these different monomers within the final polymeric product can differ, although this variation is not believed to significantly impact the biological activity of the substance. google.com
Advanced Spectroscopic Characterization for Structural Conformation (e.g., 13C NMR)
Computational Approaches to Molecular Conformation and Dynamics
Computational modeling plays a crucial role in predicting and understanding the three-dimensional structure and dynamic behavior of complex polymers like this compound. Molecular dynamics (MD) simulations can be employed to study the interactions between the polymer chains and with surrounding solvent molecules. For instance, coarse-grained MD simulations have been used to model sulfonated poly(phenylenes) to understand their morphology and proton diffusion characteristics. aip.org Such models can predict the nanophase separation of the hydrophobic polymer backbone and the hydrophilic domains containing the sulfonic acid groups. aip.org These computational approaches are invaluable for gaining insights into the structure-property relationships of these polymers at a molecular level.
Synthetic Methodologies and Chemical Synthesis of Poly Dihydroxyphenylene Thiosulfonates
Polymerization Mechanisms of Dihydroxyphenylene Precursors (e.g., p-benzoquinone derivatives)
The formation of the poly(dihydroxyphenylene) backbone typically begins with precursors like p-benzoquinone. actylis.comatamanchemicals.com p-Benzoquinone is a versatile chemical intermediate that can undergo polymerization to form polymer chains containing hydroquinone (B1673460) (dihydroxyphenylene) units. atamanchemicals.comnih.gov The polymerization of such precursors can proceed through various mechanisms, often influenced by the reaction conditions and the presence of co-monomers or catalysts.
The reaction of p-benzoquinone with other molecules, such as amines, often proceeds via a Michael addition, leading to 2,5-disubstituted hydroquinone units that can be subsequently oxidized. researchgate.net In the context of forming the poly(dihydroxyphenylene) structure, polymerization can be initiated to create linked hydroquinone moieties. nih.gov For instance, the polymerization of thiophene (B33073) with p-benzoquinone has been shown to yield hydroquinone-incorporated polymers. nih.gov
The mechanisms governing these polymerization reactions can be broadly categorized as either step-growth or chain-growth polymerization. rsc.org In step-growth polymerization, monomers react to form dimers, trimers, and larger oligomers, which then react with each other to form long polymer chains. Chain-growth polymerization, conversely, involves the sequential addition of monomers to a growing chain with an active center, which can be a free radical. rsc.orgyoutube.comyoutube.com The choice of polymerization technique, such as chemical oxidation or methods involving microwave irradiation, can significantly affect the final structure of the polymer. nih.gov
| Polymerization Method | Precursors | Resulting Structure | Reference |
| Chemical Oxidation | Thiophene, p-Benzoquinone | Hydroquinone-incorporated Polythiophene | nih.gov |
| Suzuki Reaction (Microwave) | Thiophene, p-Benzoquinone | Benzoquinone-incorporated Polythiophene | nih.gov |
| Oxidative Polymerization | Aniline, p-Benzoquinone | Polyaniline with dianilino-p-benzoquinone structures | researchgate.netnih.gov |
This table illustrates various polymerization methods involving p-benzoquinone as a precursor to form polyphenol-related structures.
Functionalization Strategies for Thiosulfonate Group Incorporation
Incorporating the thiosulfonate group (—S-SO₂—) into the polymer structure is a critical step that imparts unique chemical reactivity. The two primary approaches for this are the polymerization of a pre-functionalized monomer and the post-polymerization modification of a pre-existing polymer chain. jsta.cl
Post-polymerization modification is a versatile and commonly reported technique. nih.gov This strategy involves first synthesizing a polymer with reactive sites and then introducing the thiosulfonate group. A prominent method involves creating polymers with pendant thiol-reactive groups, such as methanethiosulfonate (B1239399) (MTS). dntb.gov.uaresearchgate.netrsc.org These MTS-containing polymers can then readily react with thiol-containing molecules via thiol-disulfide exchange chemistry to form disulfide linkages. researchgate.netrsc.org This reaction often proceeds quantitatively at room temperature without a catalyst. rsc.org
Another approach is the end-group functionalization of polymers. For example, polymers prepared by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be functionalized at their chain ends using specific methane (B114726) thiosulfonate reagents. surrey.ac.uk This allows for precise placement of the functional group at the terminus of the polymer chain. surrey.ac.uk
| Functionalization Strategy | Polymer Type | Method | Key Feature | Reference |
| Post-Polymerization Modification | Methacrylic Copolymers | Copolymerization with a novel MTS-methacrylic monomer via RAFT. | Creates side-chains reactive to thiols. | researchgate.netrsc.org |
| Post-Polymerization Modification | Aliphatic Polycarbonates | Ring-opening polymerization of monomers with pendant thiosulfonate groups. | Allows for reversible modification on biodegradable scaffolds. | nih.gov |
| End-Group Functionalization | Various (PMMA, PS, etc.) | Aminolysis of RAFT polymers in the presence of S-3-butynyl methane thiosulfonate. | Quantitative functionalization of polymer chain ends. | surrey.ac.uk |
This table summarizes key strategies for incorporating thiosulfonate groups into different polymer backbones.
A Russian patent describes a direct synthesis method for sodium poly-(2,5-dihydroxyphenylene)-4-thiosulfonate, indicating a process where p-benzoquinone is used as a starting material to produce the final functionalized polymer. patsnap.com This suggests a one-pot or multi-step synthesis where polymerization and thiosulfonation are integrated into a single process.
Control and Characterization of Polymerization Degree and Structural Homogeneity
Achieving a well-defined polymer structure is essential for ensuring reproducible properties and performance. Control over the degree of polymerization (the number of monomer units in a polymer chain) and the structural homogeneity is largely accomplished through the use of controlled or living polymerization techniques. mdpi.com
Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and controlled organocatalytic ring-opening polymerization are frequently employed because they allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). nih.govresearchgate.netrsc.org This level of control is crucial for applications where polymer size and uniformity are critical. mdpi.com
Once synthesized, the polymers must be thoroughly characterized to confirm their structure, molecular weight, and purity. A suite of analytical techniques is used for this purpose.
Common Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the polymer, confirm the successful incorporation of functional groups, and in some cases, determine the degree of functionalization. surrey.ac.ukmdpi.com
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is the primary method for determining the molecular weight and the polydispersity index (PDI) of the polymer, providing a measure of the distribution of chain lengths. surrey.ac.uk
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups (like C=O, O-H, S-S, S=O) in the polymer structure by detecting their characteristic vibrational frequencies. nih.govresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: This technique can be used to analyze polymers containing chromophores and to monitor the progress of polymerization or functionalization reactions. nih.govsurrey.ac.uk
Thermal Analysis (TGA, DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions (e.g., glass transition temperature) of the polymer. researchgate.net
| Technique | Information Obtained | Reference |
| NMR Spectroscopy | Chemical structure, functional group confirmation | surrey.ac.ukmdpi.com |
| GPC / SEC | Molecular weight, polydispersity index (PDI) | surrey.ac.uk |
| FTIR Spectroscopy | Presence of specific functional groups | nih.govresearchgate.net |
| UV-Vis Spectroscopy | Analysis of chromophores, reaction monitoring | nih.govsurrey.ac.uk |
This table outlines the primary techniques used to characterize poly(dihydroxyphenylene) thiosulfonates and the information each provides.
Novel Synthetic Routes for Tailored Dihydroxyphenylene Thiosulfonate Structures
The development of novel synthetic routes aims to provide more efficient, versatile, and environmentally friendly methods for producing polymers with precisely tailored structures. Research in this area explores new catalysts, reaction conditions, and synthetic strategies.
For the thiosulfonate group itself, several modern, metal-free, or green synthetic methods have been developed. These include:
Iron(III)-catalyzed coupling of thiols and sodium sulfinates under aerobic conditions. organic-chemistry.org
Iodine-promoted disproportionate coupling of arylsulfonyl hydrazides, which offers an environmentally friendly system. organic-chemistry.org
Copper-catalyzed sulfonylation of disulfides using sodium sulfinates in the air. organic-chemistry.org
Disproportionation reaction of sodium sulfinic acid , which avoids the need for metal catalysts or additional oxidants. patsnap.com
These advanced methods for forming the S-S bond could potentially be adapted to the synthesis or functionalization of poly(dihydroxyphenylene) backbones, offering new pathways to the target polymer. organic-chemistry.orgresearchgate.net
Molecular and Biochemical Mechanisms of Action
Modulation of Mitochondrial Bioenergetics
Dihydroxyphenylene thiosulfonate significantly impacts mitochondrial bioenergetics, the process by which cells convert substrates into energy. cnr.itmdpi.com This modulation is multifaceted, affecting mitochondrial respiration, the efficiency of energy production, and the function of the electron transport chain.
Studies on isolated rat liver mitochondria have shown that this compound can reduce the speed of both phosphorylating and uncoupling respiration. researchgate.net This effect is dose-dependent and varies with the substrate being utilized. For instance, the minimal effective concentration was found to be 15 µg/ml with succinate (B1194679), 60 µg/ml with pyruvate (B1213749) or palmitoylcarnitine, and 120 µg/ml with glutamate (B1630785) as substrates. researchgate.net The reduction in oxygen consumption is a key aspect of its action, potentially by inhibiting components of the electron transport chain. nih.gov This can lead to an increase in the cellular oxygen concentration, which in turn can influence oxygen-sensitive signaling pathways. nih.gov
Oxidative phosphorylation (OXPHOS) is the process where the energy from the electron transport chain is used to produce ATP. nih.govd-nb.info this compound is suggested to enhance the coupling in the respiratory chain, which could lead to an acceleration of oxidative phosphorylation. researchgate.net The efficiency of this process is dependent on the proton gradient across the inner mitochondrial membrane, which is established by the translocation of protons by the electron transport chain complexes. nih.govmdpi.com By potentially improving the coupling, this compound may influence the efficiency of proton translocation and subsequent ATP synthesis. researchgate.net
A significant mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. researchgate.netresearchgate.net SDH plays a crucial role in both the citric acid cycle and the electron transport chain, oxidizing succinate to fumarate. wikipedia.orgnih.gov By inhibiting SDH, this compound can reduce the flow of electrons into the electron transport chain from succinate. plos.organr.fr This inhibition has been observed alongside a decrease in the activity of other mitochondrial dehydrogenases, such as malate (B86768) and glutamate dehydrogenases. researchgate.net
Influence on Substrate Utilization (e.g., Lactate (B86563) Metabolism and Oxidation)
This compound has been shown to influence the metabolism of lactate, a key substrate in energy metabolism. researchgate.net During intense exercise, lactate is produced in skeletal muscle and can be used as an energy source by various tissues, including the heart and other muscles. frontiersin.orgmdpi.com Studies suggest that this compound can accelerate the utilization of lactate, particularly after intensive exercise. researchgate.net This is thought to be achieved by promoting the oxidation of exogenous NADH in mitochondria through a pathway that is not dependent on rotenone (B1679576) and involves cytochrome c. researchgate.net This enhanced lactate oxidation helps in its removal from tissues and can influence the lactate/pyruvate ratio. researchgate.net The body has a significant capacity for lactate disposal, primarily through conversion to pyruvate and subsequent oxidation or gluconeogenesis in the liver and kidneys. acutecaretesting.orgfrontiersin.org
Interactions with Intracellular Ion Channels (e.g., Mitochondrial ATP-Sensitive Potassium Channels)
Another proposed mechanism of action for this compound is the activation of mitochondrial ATP-sensitive potassium channels (mitoKATP). researchgate.net These channels are located in the inner mitochondrial membrane and play a role in regulating mitochondrial function and protecting cells from ischemic damage. nih.govmdpi.com The opening of mitoKATP channels is linked to the cellular energetic status and can influence mitochondrial volume, membrane potential, and oxidative phosphorylation. nih.govbiorxiv.org By activating these channels, this compound may contribute to cardioprotective effects and modulate mitochondrial activity in skeletal muscles and the myocardium. researchgate.net
Mechanisms of Antioxidant Activity and Redox Modulation
This compound is reported to possess antioxidant properties. researchgate.net Thiosulfonate compounds, in general, have been shown to exhibit antioxidant activity by interacting with free radicals. biointerfaceresearch.com One of the proposed mechanisms is the interaction with thiol groups, such as those in glutathione, a key intracellular antioxidant. biointerfaceresearch.com This interaction can influence the cellular redox status. biointerfaceresearch.com The antioxidant activity of some thiosulfonates has been demonstrated in vitro using the DPPH (2,2-diphenyl-1-picrylhydrazine) assay, which measures the ability of a compound to scavenge free radicals. biointerfaceresearch.comfrontierspartnerships.org The modulation of redox balance is a critical aspect of cellular health, and compounds that can influence these processes are of significant scientific interest. dmed.org.uamostwiedzy.pl
Hypoxia-Adaptive Molecular Pathways
This compound, also known as Hypoxen, is a compound recognized for its antihypoxic and antioxidant properties. researchgate.netcosmicnootropic.com Its mechanism of action involves the modulation of cellular metabolism, particularly under hypoxic (low oxygen) conditions. google.com The compound is reported to improve tissue respiration when oxygen is scarce. researchgate.net The primary biological activity of this compound is the normalization and optimization of cellular metabolism, especially in hypoxic states. google.com
The adaptation of cells to hypoxic conditions is a complex process orchestrated by a variety of molecular pathways. A master regulator in this response is the Hypoxia-Inducible Factor (HIF) pathway. nih.gov This pathway governs critical processes such as angiogenesis (the formation of new blood vessels), erythropoiesis (the production of red blood cells), and a metabolic shift towards glycolysis to ensure energy production. biorxiv.org this compound has been shown to influence these key adaptive responses.
Influence on HIF-1α Stabilization
Hypoxia-inducible factor 1-alpha (HIF-1α) is a crucial transcription factor that mediates cellular adaptation to low oxygen environments. frontiersin.org Under normal oxygen levels, HIF-1α is rapidly degraded. However, during hypoxia, it becomes stabilized, allowing it to move into the nucleus and activate the transcription of various genes that help the cell survive and function in low-oxygen conditions. frontiersin.org
Research suggests that this compound may play a role in the stabilization of HIF-1α. By inhibiting the prolyl hydroxylation that marks HIF-1α for degradation, certain compounds can increase its stability even under normoxic conditions. researchgate.net This stabilization leads to the activation of HIF-1 target genes, which are involved in critical adaptive processes. The stabilization of HIF-1α is a key mechanism for initiating the cellular response to hypoxia, including the upregulation of genes involved in angiogenesis and glycolysis. mdpi.com
Role in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process for tissue growth and repair, and it is a key adaptive response to hypoxia. mdpi.com This process is tightly regulated by a balance of activators and inhibitors. mdpi.com Key activators, or pro-angiogenic factors, include Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). mdpi.com
The activation of HIF-1α is a primary driver of angiogenesis, as it controls the transcription of many angiogenic factors, including VEGF. nih.gov By potentially stabilizing HIF-1α, this compound can indirectly promote the expression of these pro-angiogenic factors. This leads to the stimulation of endothelial cell proliferation and migration, which are fundamental steps in the formation of new blood vessels. mdpi.complos.org The ability to modulate angiogenesis is a significant aspect of the cellular adaptation to chronic hypoxia.
Effects on Erythropoiesis
Erythropoiesis is the process by which new red blood cells (erythrocytes) are produced, a critical homeostatic mechanism for maintaining oxygen delivery to tissues. frontiersin.org This process is initiated from hematopoietic stem cells and is significantly influenced by hypoxic conditions, largely through the HIF pathway. nih.gov
The hormone erythropoietin (Epo) is the principal regulator of erythropoiesis, and its production is stimulated by hypoxia. HIFs are key regulators of Epo gene expression. Under hypoxic stress, the body aims to increase its oxygen-carrying capacity by enhancing red blood cell production. nih.gov Glucocorticoids have also been shown to modulate this process by promoting the expansion of erythroid progenitor cells, particularly under stress conditions. frontiersin.org While direct studies on this compound's effect on erythropoiesis are limited, its influence on HIF pathways suggests a potential role in modulating this crucial adaptive response to systemic hypoxia.
Modulation of Glycolysis
Under hypoxic conditions, cells shift their primary mode of ATP production from mitochondrial oxidative phosphorylation to glycolysis. nih.gov This metabolic reprogramming is a fundamental survival strategy. HIF-1α plays a central role in this shift by upregulating the expression of glucose transporters and numerous glycolytic enzymes. frontiersin.orgmdpi.com This allows for an increased rate of glucose breakdown to generate ATP in the absence of sufficient oxygen.
Research has demonstrated a feed-forward mechanism where glycolysis itself can enhance HIF-1α transcriptional activity, creating a loop that sustains the hypoxic response and tumor growth. nih.gov this compound is reported to optimize mitochondrial function and enhance tissue respiration. cosmicnootropic.com It has been shown to reduce the speed of both phosphorylating and uncoupling respiration in mitochondria with various substrates. researchgate.net This suggests an influence on cellular energy metabolism that is critical during the adaptation to hypoxia.
Research Findings on Hypoxia-Adaptive Mechanisms
| Pathway | Key Findings | Associated Molecules | References |
| HIF-1α Stabilization | Compounds can stabilize HIF-1α by inhibiting its proline hydroxylation and subsequent degradation, leading to the activation of hypoxia-response genes. | HIF-1α, Prolyl-4-Hydroxylase PHD2 | researchgate.net |
| Angiogenesis | HIF-1α activation upregulates pro-angiogenic factors, stimulating the formation of new blood vessels to improve oxygen supply. | VEGF, FGF, PDGF | mdpi.comnih.gov |
| Erythropoiesis | Hypoxia stimulates erythropoiesis through the HIF-mediated expression of erythropoietin (Epo) to increase the blood's oxygen-carrying capacity. | Erythropoietin (Epo), Hematopoietic stem cells | frontiersin.orgnih.gov |
| Glycolysis | HIF-1α promotes a metabolic shift to glycolysis by upregulating glycolytic enzymes and glucose transporters to maintain ATP production. | Glucose transporters, Glycolytic enzymes | frontiersin.orgnih.gov |
| Mitochondrial Respiration | This compound (Hypoxen) has been observed to decrease the rate of mitochondrial respiration with substrates like succinate and pyruvate. | Succinate dehydrogenase, Malate dehydrogenase | researchgate.net |
Metabolic Transformation and Biotransformation Pathways
Identification of Primary and Secondary Metabolites in Biological Systems
Research involving the oral administration of Hypoxen has led to the identification of several metabolites in human urine. An exploratory study successfully identified eight analytes that are believed to be metabolites of dihydroxyphenylene thiosulfonate. researchgate.netresearchgate.net These metabolites include both unconjugated (Phase I) and conjugated (Phase II) species.
The primary unconjugated metabolite identified is S-(2,2′,5,5′-tetrahydroxy-[1,1′-biphenyl]-3-yl) sulfurothioate. researchgate.net Additionally, its glucuronide conjugate has also been detected, representing a significant secondary metabolite. researchgate.net Further analysis has tentatively identified other metabolic products that feature a mercaptobenzene core structure. researchgate.netresearchgate.net
The identified metabolites are crucial for developing reliable methods for detecting the use of this compound-containing products. nih.gov
Elucidation of Proposed Metabolic Degradation Pathways (e.g., Sulfoconjugation, C-C bond cleavage, SO3 elimination)
The biotransformation of this compound appears to follow established metabolic pathways for xenobiotics. The presence of a glucuronide conjugate of S-(2,2′,5,5′-tetrahydroxy-[1,1′-biphenyl]-3-yl) sulfurothioate points towards sulfoconjugation as a key metabolic route. researchgate.netnih.gov This Phase II metabolic process increases the water solubility of the compound, facilitating its excretion from the body.
One of the proposed metabolic pathways involves the sulfoconjugation of 3-mercapto-[1,1′-biphenyl]-2,2′,5,5′-tetraol at the mercaptobenzene-1,4-diol moiety. researchgate.netnih.gov Another suggested pathway is the sulfoconjugation of the same molecule at the hydroquinone (B1673460) residue. nih.gov
While the available research strongly supports sulfoconjugation, detailed information regarding other potential degradation pathways such as C-C bond cleavage and SO3 elimination for this compound is not extensively documented in the reviewed scientific literature.
Characterization of Biotransformation Enzymes and Reaction Kinetics
Currently, there is a lack of specific information in the public domain regarding the characterization of the precise biotransformation enzymes responsible for the metabolism of this compound. While it is likely that UDP-glucuronosyltransferases (UGTs) are involved in the observed glucuronidation, specific isozymes have not been identified. Similarly, the enzymes responsible for any initial Phase I metabolic transformations have not been characterized.
Furthermore, detailed studies on the reaction kinetics of these metabolic processes, including parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are not available in the reviewed literature. This information would be crucial for a more complete understanding of the metabolic profile of this compound.
Mass Spectrometric Fragmentation Pathways of Metabolites
The identification of this compound metabolites has been heavily reliant on liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS). researchgate.netresearchgate.net The fragmentation patterns of the deprotonated precursor ions [M-H]⁻ of the metabolites provide structural information crucial for their tentative identification.
For instance, the metabolite designated as M-1, with a precursor ion at m/z 328.9794, exhibits a characteristic fragmentation pattern. researchgate.net Similarly, distinct product ion mass spectra have been generated for other identified metabolites, including M-2, M-3, M-4a, M-4b, and M-6. nih.gov
Proposed dissociation pathways for some of the tentatively identified urinary metabolites have been illustrated in scientific literature. For metabolites M-1, M-2, and M-3, proposed fragmentation pathways of their deprotonated precursor ions have been described. nih.gov Likewise, dissociation pathways for the deprotonated precursor ions of metabolites M-4a and M-4b have also been proposed. nih.gov The presence of characteristic product ions, such as m/z 141.0016, has been instrumental in postulating the structure of sulfoconjugated metabolites like M-3. nih.gov
Table of Identified Metabolites and Fragmentation Data
| Metabolite Designation | Proposed Structure | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| M-1 | S-(2,2′,5,5′-tetrahydroxy-[1,1′-biphenyl]-3-yl) sulfurothioate | 328.9794 | Data not fully available in provided context |
| - | Glucuronide of S-(2,2′,5,5′-tetrahydroxy-[1,1′-biphenyl]-3-yl) sulfurothioate | Data not available | Data not available |
| M-3 | 3-mercapto-[1,1′-biphenyl]-2,2′,5,5′-tetraol sulfoconjugate | Data not available | 141.0016 |
| M-2, M-4a, M-4b, M-6 | Tentatively identified metabolites with a mercaptobenzene core | Data not available | Data not available |
Advanced Analytical and Bioanalytical Methodologies in Research
Liquid Chromatography-High Resolution/Accurate Mass Tandem Mass Spectrometry (LC-HR/AM-MS) for Compound and Metabolite Profiling
Liquid Chromatography-High Resolution/Accurate Mass Tandem Mass Spectrometry (LC-HR/AM-MS) has become an indispensable tool for the comprehensive profiling of drugs and their metabolites in biological fluids. nih.govnih.gov This technique offers high sensitivity and selectivity, enabling the detection and structural elucidation of compounds even at low concentrations. researchgate.net
In the context of Dihydroxyphenylene thiosulfonate, specifically the poly(dihydroxyphenylene) thiosulfonate-based drug Hypoxen, LC-HR/AM-MS has been pivotal in identifying its urinary metabolites. nih.govresearchgate.net Researchers have employed systems such as the Vanquish/Exploris 120 LC-HRAM-MS/MS to analyze urine samples. nih.govresearchgate.net These analyses are typically conducted using a "dilute-and-inject" approach for sample preparation, where urine samples are simply diluted, vortexed, and centrifuged before injection into the LC-MS system. researchgate.net
The mass spectrometer is often operated in negative ionization mode, which is suitable for detecting the acidic thiosulfonate group and its metabolites. nih.govresearchgate.net High-resolution full scan and data-independent acquisition (DIA) or parallel reaction monitoring (PRM) experiments are performed to identify and characterize potential metabolites. nih.govresearchgate.net In one study, a mass tolerance of 3 ppm was utilized, highlighting the high accuracy of the mass measurements. nih.govresearchgate.net
Through these advanced analytical approaches, researchers have successfully identified several metabolites of Hypoxen, designated as M-1 through M-6. researchgate.net These include the unconjugated species of S-(2,2′,5,5′-tetrahydroxy-[1,1′-biphenyl]-3-yl) sulfurothioate and its glucuronide, as well as other tentatively identified analytes with a mercaptobenzene core structure. researchgate.net The fragmentation patterns observed in the tandem mass spectra provide crucial information for the structural elucidation of these metabolites. researchgate.net
Table 1: LC-HR/AM-MS Parameters for the Analysis of this compound Metabolites
| Parameter | Value/Description |
| Chromatography System | Vanquish UHPLC System |
| Analytical Column | Nucleodur C18 Pyramid (2 x 50 mm, 1.8 µm) |
| Mass Spectrometer | Exploris 120 |
| Ionization Mode | Negative Ionization |
| Resolution (Full MS) | 60,000 FWHM |
| Resolution (PRM) | 30,000 FWHM |
| Collision Energies (PRM) | 20–40 eV |
| Mass Error | < 3 ppm |
Table 2: Identified Urinary Metabolites of Hypoxen
| Metabolite | Proposed Identity |
| M-1 | S-(2,2′,5,5′-tetrahydroxy-[1,1′-biphenyl]-3-yl) sulfurothioate |
| M-2 | Glucuronide conjugate of M-1 |
| M-3 to M-6 | Tentatively identified analytes with a mercaptobenzene core |
Application of Nuclear Magnetic Resonance for Metabolic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for metabolic tracing, allowing researchers to follow the fate of isotopically labeled compounds through metabolic pathways. frontiersin.orgnih.gov This method, often referred to as stable isotope-resolved metabolomics (SIRM), typically utilizes stable isotopes such as ¹³C, ¹⁵N, and ²H. frontiersin.org The key advantage of NMR in this context is its ability to provide detailed positional information of the isotopes within a molecule, which is invaluable for discerning between different metabolic routes. frontiersin.org
While NMR is a cornerstone of metabolomics research for understanding cellular metabolism and the biotransformation of xenobiotics, there is currently no published research specifically detailing the use of NMR-based metabolic tracing for this compound. birmingham.ac.ukmdpi.comspringernature.com In principle, the synthesis of a ¹³C-labeled this compound could enable such studies. By introducing this labeled compound into a biological system, researchers could, in theory, use NMR to track the appearance of the ¹³C label in various downstream metabolites. This would provide unambiguous evidence of the metabolic pathways involved and complement the data obtained from LC-MS studies.
Development of Specific Assays for Biochemical Activity Measurement
The biological activity of a compound is a critical aspect of its characterization. Specific assays are developed to measure these activities, which can range from enzyme inhibition or activation to receptor binding. veedalifesciences.comwho.int For this compound, research has indicated an effect on mitochondrial bioenergetics. researchgate.netresearchgate.net
Studies on the poly(dihydroxyphenylene) thiosulfonate-based drug Hypoxen have shown that it can decrease the activity of mitochondrial dehydrogenases, including malate (B86768), glutamate (B1630785), and succinate (B1194679) dehydrogenases. researchgate.net Furthermore, it has been observed to reduce the rate of both phosphorylating and uncoupling respiration in mitochondria. researchgate.net Another study on a related sodium salt of [poly-(2,5-dihydroxy-phenylene)]-4-thiosulfonic acid demonstrated a stimulatory effect on the growth of isolated BHK-21 cells. google.com
The measurement of these activities would involve specific biochemical assays. For instance, dehydrogenase activity can be quantified using spectrophotometric or fluorometric assays that measure the rate of reduction of an electron acceptor. Mitochondrial respiration is typically measured using high-resolution respirometry, which monitors oxygen consumption in the presence of various substrates and inhibitors. Cell proliferation assays, such as those based on the metabolic reduction of a tetrazolium salt (e.g., MTT assay) or direct cell counting, would be employed to assess the impact on cell growth.
While these effects have been reported, the literature does not detail the "development" of novel or specific assays tailored exclusively for this compound. Rather, existing and well-established biochemical assays have been applied to measure its effects.
Sample Preparation and Matrix Effects in Biological Specimen Analysis
The analysis of compounds in biological specimens such as blood, plasma, and urine is complicated by the presence of a complex mixture of endogenous and exogenous substances. chromatographyonline.compsu.edu These co-existing molecules can interfere with the analysis, leading to a phenomenon known as the matrix effect, which can either suppress or enhance the analyte signal in mass spectrometry-based methods. chromatographyonline.comnih.gov
Effective sample preparation is therefore a critical step to minimize these matrix effects and ensure the accuracy and reliability of the analytical results. researchgate.netnih.govnih.gov Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comorientjchem.org In recent years, microsampling techniques like volumetric absorptive microsampling (VAMS) have also gained popularity. nih.gov
For the analysis of this compound metabolites in urine, a simple "dilute-and-inject" method has been reported. researchgate.net While this approach is straightforward and rapid, it may not be sufficient for more complex matrices like plasma or for analyses requiring lower detection limits, where matrix effects are more pronounced. The high concentration of salts and other endogenous compounds in urine can still cause ion suppression. researchgate.net The choice of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is a common strategy to compensate for matrix effects. chromatographyonline.com However, even with an internal standard, significant ion suppression can compromise the sensitivity of the assay. chromatographyonline.com Therefore, a thorough evaluation of matrix effects is a crucial part of method development and validation for the bioanalysis of this compound. nih.govnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Properties and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a novel compound like Dihydroxyphenylene thiosulfonate. conicet.gov.arnih.gov These methods provide insights into the molecule's stability, reactivity, and potential interaction mechanisms at a molecular level.
In a hypothetical study, the geometry of this compound would first be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the most stable conformation. tandfonline.com Following optimization, a frequency calculation would be performed to ensure the structure corresponds to a true energy minimum.
Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, a key feature for antioxidants, while the LUMO energy relates to its electron-accepting capability. nih.govufms.br The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, would also be calculated to further characterize the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in understanding the molecule's propensity to participate in chemical reactions. nih.gov
The molecular electrostatic potential (MEP) surface would be mapped to identify the electron-rich and electron-poor regions of the molecule. This provides a visual representation of the sites most likely to be involved in electrophilic and nucleophilic attacks, respectively. For this compound, the hydroxyl groups on the phenylene ring are expected to be electron-rich (nucleophilic) sites, while the thiosulfonate group would likely exhibit electrophilic character. tandfonline.com
Hypothetical Quantum Chemical Data for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capacity (potential antioxidant activity) |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Suggests moderate reactivity and stability |
| Electronegativity (χ) | 3.85 eV | Overall reactivity |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.16 eV | Propensity to accept electrons |
Molecular Docking and Dynamics Simulations of Compound-Protein Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies could be employed to investigate its potential interaction with various protein targets. Given the antioxidant properties often associated with phenolic compounds, a relevant target could be an enzyme involved in oxidative stress, such as cyclooxygenase-2 (COX-2) or a protein involved in inflammatory pathways. researchgate.netmdpi.com
The process would involve obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). The this compound molecule would then be docked into the active site of the protein using software like AutoDock or PyRx. mdpi.com The results would provide a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, illustrating the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the protein. nih.govmdpi.com
To further refine the docking results and assess the stability of the compound-protein complex over time, molecular dynamics (MD) simulations would be performed. An MD simulation would track the movements of the atoms in the complex over a set period (e.g., 100 nanoseconds), providing insights into the flexibility of the complex and the stability of the key interactions identified in the docking study. nih.gov
Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Hypothetical Value/Description |
| Target Protein | Cyclooxygenase-2 (COX-2) |
| Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | Arg120, Tyr355, Ser530 |
| Key Interactions | Hydrogen bonds between hydroxyl groups and Ser530; π-π stacking with Tyr355 |
Predictive Modeling of Metabolic Fates and Pharmacokinetic Parameters
In silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are invaluable in early-stage drug discovery for assessing the potential bioavailability and metabolic fate of a compound. nih.govacs.org Various online platforms and software can be used to predict these parameters for this compound based on its chemical structure.
These predictive models utilize large datasets of known compounds to establish quantitative structure-property relationships (QSPR). researchgate.netmdpi.comresearchgate.net For this compound, key parameters to be predicted would include its lipophilicity (LogP), aqueous solubility, human intestinal absorption, plasma protein binding, and potential to inhibit or be a substrate for cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. acs.orgnih.gov
Hypothetical in silico ADME Profile for this compound
| ADME Property | Predicted Value/Classification | Implication |
| Lipophilicity (LogP) | 2.5 | Good balance between solubility and permeability |
| Aqueous Solubility | Moderately soluble | Favorable for absorption |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Plasma Protein Binding | Moderate | Affects distribution and availability |
| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions |
| Blood-Brain Barrier Permeation | Low | Unlikely to have significant CNS effects |
Structure-Activity Relationship (SAR) Derivations from Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By combining the insights from quantum chemical calculations, molecular docking, and ADME predictions, a computational SAR study for this compound could be formulated.
This would involve hypothetically modifying the structure of this compound and re-evaluating the computational parameters. For instance, the position and number of hydroxyl groups on the phenylene ring could be varied to see the effect on antioxidant potential (HOMO energy) and binding affinity to a target protein. Similarly, the thiosulfonate group could be replaced with other sulfur-containing functionalities to assess changes in reactivity and metabolic stability.
These computational SAR studies can guide the synthesis of new analogues with potentially improved activity and pharmacokinetic profiles.
Hypothetical SAR Insights for this compound
| Structural Modification | Predicted Effect on Activity | Rationale |
| Addition of a third hydroxyl group | Increased antioxidant activity | Lower HOMO-LUMO gap, enhanced H-atom donation |
| Isomeric position of hydroxyls (ortho, meta, para) | Varied binding affinity in protein active sites | Different spatial arrangement affecting interactions |
| Replacement of thiosulfonate with a sulfonate | Decreased reactivity | Altered electronic properties of the sulfur moiety |
Experimental Design and Methodological Considerations in Research
Development of Robust Analytical Protocols for Reproducible Data Generation
The accurate and reliable quantification of dihydroxyphenylene thiosulfonate and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. Due to the polymeric nature of this compound, which can consist of one to six repeating 2,4-dihydroxyphenylene units with multiple isomers, its analysis presents significant challenges. researchgate.netresearchgate.net
High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the characterization and detection of this compound and its metabolites. researchgate.netresearchgate.net The development of specific analytical protocols is essential for doping control and for research purposes. nih.gov For instance, a study focusing on urinary metabolites utilized liquid chromatography-high resolution/high mass accuracy tandem mass spectrometry to identify several analytes attributable to the metabolism of Hypoxen. researchgate.netnih.gov The use of specific columns, such as Accucore and Syncronis HILIC columns, has been shown to provide excellent separation and high-quality results for the analysis of this polymeric mixture. researchgate.netresearchgate.net
The establishment of standardized analytical methods is a key consideration for ensuring the reproducibility and comparability of data across different laboratories. epa.gov This includes detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.
Table 2: Analytical Techniques for this compound
| Analytical Technique | Application | Key Findings/Considerations |
| High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) | Identification and quantification of this compound and its metabolites in biological samples. | Capable of separating and identifying the polymeric mixture with varying numbers of dihydroxyphenylene units and isomers. researchgate.netresearchgate.net |
| Liquid Chromatography-High Resolution/High Mass Accuracy Tandem Mass Spectrometry | Detection of urinary metabolites for doping control and metabolic studies. | Identified several metabolites, including glucuronide conjugates. researchgate.netnih.gov |
| This table summarizes the primary analytical methods used in the study of this compound. |
Statistical Approaches for Data Interpretation in Complex Biochemical Systems
The data generated from studies on this compound, particularly from high-throughput techniques like metabolomics and metabolic flux analysis, are often complex and high-dimensional. Therefore, robust statistical approaches are essential for meaningful data interpretation.
In the context of complex biochemical systems, statistical methods are used to identify significant changes in metabolite levels, metabolic fluxes, or bioenergetic parameters in response to the compound. This can involve univariate and multivariate statistical analyses. For instance, in studies of hematological malignancies, linear regression analysis has been used to identify predictors of changes in mitochondrial respiration. frontiersin.org
For metabolic flux analysis, computational modeling is employed to estimate the flux distribution that best fits the experimental data. nih.gov This often involves solving a system of algebraic equations that describe the metabolic network at a steady state. The statistical significance of changes in fluxes between different conditions (e.g., with and without this compound) can then be assessed.
Given the multifaceted nature of this compound's effects on cellular metabolism, an integrative statistical approach is often necessary. This involves combining data from different experimental platforms (e.g., isolated mitochondria, cellular assays, and ex vivo models) to build a comprehensive understanding of its mechanism of action.
Future Research Directions and Unaddressed Scientific Questions
Comprehensive Mapping of All Biotransformation Products and Pathways
Future research must aim to create a comprehensive map of all biotransformation products. This will require advanced analytical techniques to systematically identify and quantify the full range of metabolites in various biological matrices. Understanding the enzymatic processes driving these transformations is equally important. mdpi.com Identifying the specific cytochrome P450 isozymes and other metabolic enzymes responsible for the breakdown of dihydroxyphenylene thiosulfonate will provide crucial insights into potential drug-drug interactions and individual variability in metabolic profiles.
A proposed research workflow for achieving this comprehensive mapping is outlined below:
| Research Step | Description | Anticipated Outcome |
| Metabolite Identification | Utilize high-resolution mass spectrometry and NMR spectroscopy to identify all metabolites in urine, feces, and plasma following administration. | A complete catalog of major and minor metabolites. |
| Enzyme Phenotyping | Employ in vitro systems with recombinant human enzymes (e.g., CYPs, UGTs) to pinpoint the key enzymes responsible for the observed biotransformations. | Identification of the specific enzymes involved in the metabolism of this compound. |
| Pathway Elucidation | Integrate data from metabolite identification and enzyme phenotyping to construct a detailed metabolic pathway map. | A comprehensive understanding of the sequential chemical modifications the compound undergoes in the body. |
| Pharmacokinetic Modeling | Develop pharmacokinetic models that incorporate the identified metabolites to predict their formation and elimination kinetics. | Improved prediction of the compound's behavior in the body over time. |
Elucidation of the Full Spectrum of Molecular Targets and Ligand Interactions
While the primary pharmacological activity of this compound appears to be linked to mitochondrial function, a detailed and comprehensive picture of its molecular targets is still emerging. wikipedia.orgmdpi.com Studies have indicated that it can inhibit mitochondrial dehydrogenases and modulate mitochondrial respiration. researchgate.net However, to fully grasp its mechanism of action, it is imperative to move beyond this initial observation and identify the complete spectrum of its molecular interactions.
Future investigations should employ a multi-pronged approach to uncover all direct and indirect molecular targets. This includes exploring its interactions with a wider range of proteins, enzymes, and other cellular components. caltech.eduosu.edu The use of computational methods like molecular docking can provide valuable insights into the potential binding modes and affinities of this compound with various biological macromolecules. arxiv.org
The following table outlines potential research avenues to elucidate the full spectrum of molecular targets:
| Research Approach | Methodology | Potential Discoveries |
| Affinity-Based Proteomics | Utilize chemical probes derived from this compound to capture and identify binding partners from cell lysates. | Identification of direct protein targets beyond the mitochondria. |
| Computational Docking and Simulation | Perform in silico screening against a library of protein structures to predict potential binding interactions and guide experimental validation. arxiv.org | A prioritized list of candidate molecular targets for further investigation. |
| Biophysical Interaction Studies | Employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding kinetics and thermodynamics of the compound with validated targets. | Detailed characterization of the strength and nature of the ligand-target interactions. rcsb.orgnih.gov |
| Cellular Thermal Shift Assays (CETSA) | Assess target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding. | Confirmation of target engagement in a physiological context. |
Development of Advanced Synthetic Strategies for Analogue Development
The development of novel synthetic methodologies is crucial for generating analogues of this compound with improved properties. A patent for the sodium salt of poly-(2,5-dihydroxyphenylene)-4-thiosulfonic acid describes a production method involving the interaction of para-benzoquinone and sodium thiosulfate. google.com While this provides a foundational synthetic route, more advanced and versatile strategies are needed to create a diverse library of analogues for structure-activity relationship (SAR) studies.
Future synthetic efforts should focus on methods that allow for precise control over the polymer's molecular weight, monomer composition, and the introduction of various functional groups. mit.edu Drawing inspiration from the synthesis of other thiosulfonate analogues and functional polymers can provide valuable insights. nih.govmdpi.com For instance, the development of one-pot synthesis methods for diaryl thiosulfonates and strategies for creating functionalized poly(ethylenedioxythiophene) derivatives could be adapted. nih.govmdpi.com
Key areas for the development of advanced synthetic strategies include:
| Synthetic Strategy | Description | Potential Advantages |
| Controlled Polymerization Techniques | Employ methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization to achieve better control over the polymer chain length and distribution. | Production of more homogenous and well-defined polymeric materials. |
| Functional Monomer Synthesis | Develop synthetic routes to dihydroxyphenylene monomers with various substituents to explore their impact on biological activity. researchgate.net | Creation of a diverse range of analogues with tailored properties. |
| Post-Polymerization Modification | Explore chemical reactions to modify the polymer backbone or side chains after polymerization, allowing for the introduction of a wide array of functional groups. | A versatile approach to generating a large library of derivatives from a common polymeric precursor. rsc.org |
| Combinatorial Synthesis | Utilize high-throughput synthesis techniques to rapidly generate and screen a large number of analogues. | Accelerated discovery of lead compounds with optimized activity and properties. researchgate.net |
Integration of Omics Data for Systems-Level Understanding
To achieve a holistic understanding of the biological effects of this compound, it is essential to integrate data from various "omics" technologies. nih.govuv.esoatext.com Systems biology approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular and organismal responses to the compound. nih.govembl.deresearchgate.net While no specific omics studies on this compound have been published, the principles and methodologies are well-established in other areas of toxicology and pharmacology. nih.govmdpi.com
Future research should aim to generate and integrate multi-omics datasets to build predictive models of the compound's effects. This will involve treating biological systems with this compound and then analyzing the global changes in gene expression, protein levels, and metabolite concentrations. rsc.org This systems-level perspective will not only help to elucidate the mechanism of action but also to identify potential biomarkers of efficacy and safety.
A proposed framework for integrating omics data is as follows:
| Omics Platform | Data Generated | Potential Insights |
| Transcriptomics | Changes in messenger RNA (mRNA) levels in response to the compound. | Identification of gene networks and signaling pathways modulated by this compound. |
| Proteomics | Alterations in the abundance and post-translational modifications of proteins. | Understanding the impact on protein expression and function, and identifying downstream effectors. |
| Metabolomics | Fluctuations in the levels of endogenous small molecules. | Revealing the metabolic pathways affected by the compound and identifying potential biomarkers of its physiological effects. |
| Integrative Analysis | Computational integration of data from all omics platforms. | Construction of comprehensive network models that describe the systems-level response to this compound. |
By pursuing these future research directions, the scientific community can build a more complete and nuanced understanding of this compound, ultimately enabling the full realization of its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
